molecular formula C17H24N4O3S B2480151 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide CAS No. 899988-41-1

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide

Cat. No.: B2480151
CAS No.: 899988-41-1
M. Wt: 364.46
InChI Key: IIFYIMVKACQGIV-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C17H24N4O3S and its molecular weight is 364.46. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Crystal structure analyses of compounds related to "2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide" have provided valuable information on molecular conformations and interactions. Studies on similar compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, have revealed intricate details about molecular folding, the inclination of pyrimidine rings to adjacent benzene rings, and intermolecular hydrogen bonding stabilizing these conformations. This structural information is crucial for understanding the compound's chemical behavior and potential reactivity in various applications, including material science and drug design (Subasri et al., 2017).

Antimicrobial Activities

Compounds structurally related to "this compound" have been explored for their antimicrobial properties. For instance, novel pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized using similar starting materials, showed promising antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Hossan et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its therapeutic potential. Pyridopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Mechanism of Action

Target of Action

The primary targets of the compound, also known as VU0500218-1, are currently unknown

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of VU0500218-1 are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of VU0500218-1’s action are currently unknown . These effects can be determined through various in vitro and in vivo studies once the compound’s targets and mode of action are identified.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of VU0500218-1. Specific details on how these factors affect this compound are currently unavailable .

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-10(2)21(11(3)4)13(22)9-25-12-7-8-18-15-14(12)16(23)20(6)17(24)19(15)5/h7-8,10-11H,9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFYIMVKACQGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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